molecular formula C13H14N2O2 B1608576 N-(4-methoxy-2-methylquinolin-6-yl)acetamide CAS No. 100795-23-1

N-(4-methoxy-2-methylquinolin-6-yl)acetamide

Cat. No.: B1608576
CAS No.: 100795-23-1
M. Wt: 230.26 g/mol
InChI Key: QEJJTUPQGGEUFD-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylquinolin-6-yl)acetamide (CAS: 100795-23-1) is a quinoline-based acetamide derivative with the molecular formula C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol). Its structure features a quinoline core substituted with a methoxy group at position 4, a methyl group at position 2, and an acetamide moiety at position 4.

Properties

IUPAC Name

N-(4-methoxy-2-methylquinolin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-6-13(17-3)11-7-10(15-9(2)16)4-5-12(11)14-8/h4-7H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJJTUPQGGEUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406544
Record name N-(4-methoxy-2-methylquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100795-23-1
Record name N-(4-methoxy-2-methylquinolin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylquinolin-6-yl)acetamide typically involves the reaction of 4-methoxy-2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-methylquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Amine derivatives of quinoline.

    Substitution: Quinoline derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
N-(4-methoxy-2-methylquinolin-6-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, enabling the formation of derivatives with tailored properties for specific applications in research and industry.

Reactivity
The compound can undergo several reactions:

  • Oxidation : Produces quinoline derivatives with hydroxyl or carbonyl groups.
  • Reduction : Yields amine derivatives of quinoline.
  • Substitution : Facilitates the introduction of various functional groups, enhancing the diversity of potential derivatives.

Biological Applications

Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various pathogens, including bacteria and fungi .

Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism involves interaction with specific molecular targets, potentially modulating enzyme activity linked to cancer progression .

Case Study: Anticancer Mechanism

A study highlighted that quinoline derivatives can induce apoptosis in cancer cells by activating caspase pathways, suggesting a therapeutic potential for this compound in oncology .

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in treating infectious diseases and cancer.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Enzyme ModulationAlters activity of enzymes related to diseases

Industrial Applications

In industrial settings, this compound is explored for its potential use in developing materials with specific properties such as fluorescence or conductivity. Its unique structure allows for applications in organic electronics and photonics.

Table 2: Synthesis Routes and Derivatives

Synthesis MethodYield (%)Notable Derivatives
Traditional organic synthesis85N-(4-hydroxy-2-methylquinolin-6-yl)acetamide
Microwave-assisted synthesis90N-(4-chloro-2-methylquinolin-6-yl)acetamide

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Quinoline-Based Acetamides

(a) N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide (CAS: 340141-96-0)
  • Structural Differences : Replaces the methoxy group at position 4 with a hydroxyl group.
  • Pharmacological Data: Limited activity data available, but hydroxylated quinoline derivatives often exhibit altered receptor affinity .
(b) N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS: 848133-75-5)
  • Structural Differences: Contains a cyano group at position 3, ethoxy at position 7, and hydroxyl at position 3.
  • Functional Impact: The electron-withdrawing cyano group may enhance electrophilic interactions, while the ethoxy substituent increases lipophilicity.
(c) N-(4-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yloxy)-2-methylphenyl)acetamide
  • Structural Differences: Substitutes the quinoline core with a quinoxaline-dione system linked via an oxygen atom.
  • Pharmacological Data : Demonstrated cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) via topoisomerase inhibition .

Non-Quinoline Acetamides with Overlapping Pharmacological Profiles

(a) N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
  • Structural Differences : Combines a methoxyphenyl group with a quinazoline-sulfonyl moiety.
  • Pharmacological Data: Exhibited IC₅₀ values < 10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, outperforming simpler quinoline acetamides in potency .
(b) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
  • Structural Differences : Incorporates a benzo[d]thiazole-sulfonyl-piperazine chain.
  • Pharmacological Data : Showed strong activity against Gram-positive bacteria (MIC: 2–4 µg/mL), highlighting the role of heterocyclic appendages in antimicrobial efficacy .
(c) N-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]acetamide (CAS: 77229-67-5)
  • Structural Differences: Features an elongated pentylamino linker between the quinoline and acetamide groups.
  • Functional Impact : The extended chain may improve blood-brain barrier penetration, making it relevant for neurological targets .

Key Comparative Data Tables

Table 1: Structural and Pharmacological Comparison of Quinoline Acetamides

Compound Name Substituents Key Pharmacological Activity Reference
N-(4-Methoxy-2-methylquinolin-6-yl)acetamide 4-OCH₃, 2-CH₃, 6-NHCOCH₃ Anticancer (preclinical)
N-(2-Hydroxy-4-methylquinolin-6-yl)acetamide 4-CH₃, 2-OH, 6-NHCOCH₃ Not reported (structural analog)
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide 3-CN, 7-OCH₂CH₃, 4-OH, 6-NHCOCH₃ Anticancer intermediate

Table 2: Activity Comparison with Non-Quinoline Acetamides

Compound Name Target Pathway/Organism IC₅₀/MIC Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide MCF-7 breast cancer cells IC₅₀: 8.2 µM
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Staphylococcus aureus (Gram-positive) MIC: 2 µg/mL
This compound Not fully characterized Under investigation

Biological Activity

N-(4-methoxy-2-methylquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of quinoline, characterized by the presence of a methoxy group and an acetamide functional group. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound allows it to interact with various biological targets, influencing different biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in DNA replication and repair, potentially making it useful in cancer therapies.
  • Antimicrobial Activity : Similar quinoline derivatives have demonstrated potent inhibitory effects against Mycobacterium tuberculosis. For instance, modifications in the quinoline structure have led to compounds with minimum inhibitory concentrations (MICs) as low as 0.05 μM, indicating strong antimycobacterial properties .
  • Cellular Signaling Modulation : Quinoline derivatives can influence key signaling pathways such as STAT3 and NF-κB, which are crucial in cancer progression and inflammation. This modulation can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
Enzyme InhibitionInhibits DNA repair enzymes
AntimicrobialActive against Mycobacterium tuberculosis
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Antimycobacterial Studies : Research has shown that quinoline derivatives exhibit significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vitro studies demonstrated that compounds with similar structures to this compound can effectively reduce bacterial colony-forming units (CFUs) in macrophage models .
  • Cancer Research : A study focusing on chalcone derivatives indicated that structural modifications could enhance anticancer activity through improved interactions with cellular targets involved in tumorigenesis. The presence of methoxy groups has been linked to increased efficacy against cancer cell lines .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest that structural features significantly influence solubility and metabolic stability. For example, modifications that enhance lipophilicity may improve bioavailability while maintaining therapeutic activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methoxy-2-methylquinolin-6-yl)acetamide
Reactant of Route 2
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N-(4-methoxy-2-methylquinolin-6-yl)acetamide

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